molecular formula C11H10N2OS B12928798 3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 104369-37-1

3-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12928798
CAS No.: 104369-37-1
M. Wt: 218.28 g/mol
InChI Key: CWGDZIIHXLGDFM-UHFFFAOYSA-N
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Description

2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thioxo group and a p-tolyl group attached to a dihydropyrimidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of p-tolylisothiocyanate with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-thiazol-5-yl-acetic acid ethyl ester
  • 2-Alkylthio-substituted 4-oxo-3-(p-tolyl)-3,4,5,6-hexahydrobenzoquinazoline

Uniqueness

2-Thioxo-3-(p-tolyl)-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

104369-37-1

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3-(4-methylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15)

InChI Key

CWGDZIIHXLGDFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=CNC2=S

Origin of Product

United States

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